N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide
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Overview
Description
N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide is a chemical compound that features a morpholine ring attached to a biphenyl structure via an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide typically involves the reaction of 4-biphenylcarboxylic acid with 2-(4-morpholinyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The biphenyl structure can be reduced to form cyclohexyl derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Cyclohexyl derivatives of the biphenyl structure.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-morpholinyl)ethyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide
- 2-(4-morpholinyl)ethyl ester of CF3-substituted mollugin
Uniqueness
N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide is unique due to its specific structural features, such as the combination of a morpholine ring and a biphenyl moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(20-10-11-21-12-14-23-15-13-21)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLASBXFYKFUQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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